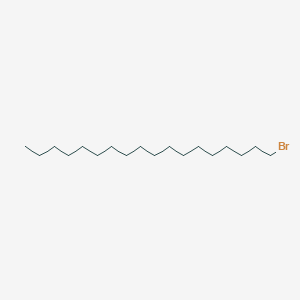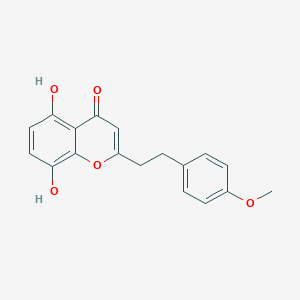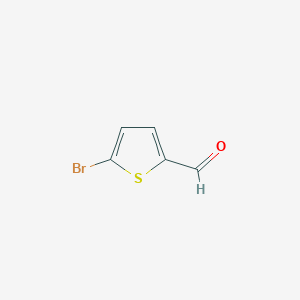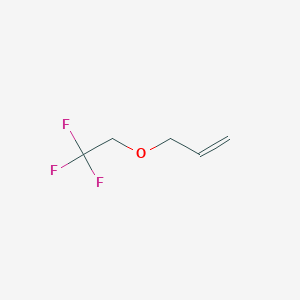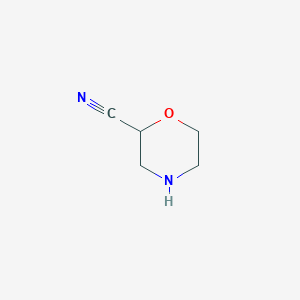
1,3,5-Triazin-2(1H)-one, 4-(4-morpholinyl)-6-propyl-, oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazin-2(1H)-one, 4-(4-morpholinyl)-6-propyl-, oxime, also known as MPPTOX, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MPPTOX is a derivative of propylthiouracil (PTU), which is a common drug used to treat hyperthyroidism. MPPTOX has been shown to have antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 1,3,5-Triazin-2(1H)-one, 4-(4-morpholinyl)-6-propyl-, oxime is not fully understood. However, it is believed that 1,3,5-Triazin-2(1H)-one, 4-(4-morpholinyl)-6-propyl-, oxime exerts its therapeutic effects by inhibiting the activity of reactive oxygen species (ROS) and inflammatory cytokines. 1,3,5-Triazin-2(1H)-one, 4-(4-morpholinyl)-6-propyl-, oxime has also been shown to inhibit the activity of various enzymes, such as xanthine oxidase and cyclooxygenase, which are involved in the production of ROS and inflammatory cytokines.
Biochemical and Physiological Effects:
1,3,5-Triazin-2(1H)-one, 4-(4-morpholinyl)-6-propyl-, oxime has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are major contributors to the development of various diseases. 1,3,5-Triazin-2(1H)-one, 4-(4-morpholinyl)-6-propyl-, oxime has also been shown to improve mitochondrial function, which is important for cellular energy production. Additionally, 1,3,5-Triazin-2(1H)-one, 4-(4-morpholinyl)-6-propyl-, oxime has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1,3,5-Triazin-2(1H)-one, 4-(4-morpholinyl)-6-propyl-, oxime in lab experiments is its antioxidant and anti-inflammatory properties, which make it a useful tool for studying the role of oxidative stress and inflammation in various diseases. Additionally, 1,3,5-Triazin-2(1H)-one, 4-(4-morpholinyl)-6-propyl-, oxime has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using 1,3,5-Triazin-2(1H)-one, 4-(4-morpholinyl)-6-propyl-, oxime in lab experiments is its limited solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for the research on 1,3,5-Triazin-2(1H)-one, 4-(4-morpholinyl)-6-propyl-, oxime. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. Another potential direction is to investigate its potential as an antimicrobial agent for the treatment of infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of 1,3,5-Triazin-2(1H)-one, 4-(4-morpholinyl)-6-propyl-, oxime and its potential side effects.
Méthodes De Synthèse
1,3,5-Triazin-2(1H)-one, 4-(4-morpholinyl)-6-propyl-, oxime can be synthesized through a multistep process involving the reaction of PTU with various reagents. The first step involves the reaction of PTU with propylamine, which leads to the formation of 6-propyl-2-thiouracil. This compound is then reacted with hydrazine hydrate to form 4-amino-6-propyl-2-thiouracil. The final step involves the reaction of 4-amino-6-propyl-2-thiouracil with morpholine and hydroxylamine to form 1,3,5-Triazin-2(1H)-one, 4-(4-morpholinyl)-6-propyl-, oxime.
Applications De Recherche Scientifique
1,3,5-Triazin-2(1H)-one, 4-(4-morpholinyl)-6-propyl-, oxime has been extensively studied for its potential therapeutic applications. It has been shown to have antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. 1,3,5-Triazin-2(1H)-one, 4-(4-morpholinyl)-6-propyl-, oxime has also been shown to have antifungal and antibacterial properties, which make it a potential candidate for the treatment of infectious diseases.
Propriétés
Numéro CAS |
127374-74-7 |
|---|---|
Nom du produit |
1,3,5-Triazin-2(1H)-one, 4-(4-morpholinyl)-6-propyl-, oxime |
Formule moléculaire |
C10H17N5O2 |
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
N-(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)hydroxylamine |
InChI |
InChI=1S/C10H17N5O2/c1-2-3-8-11-9(14-16)13-10(12-8)15-4-6-17-7-5-15/h16H,2-7H2,1H3,(H,11,12,13,14) |
Clé InChI |
CUCSHQORSGHSKV-UHFFFAOYSA-N |
SMILES |
CCCC1=NC(=NC(=N1)N2CCOCC2)NO |
SMILES canonique |
CCCC1=NC(=NC(=N1)N2CCOCC2)NO |
Autres numéros CAS |
127374-74-7 |
Synonymes |
1,3,5-Triazin-2(1H)-one, 4-(4-morpholinyl)-6-propyl-, oxime |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





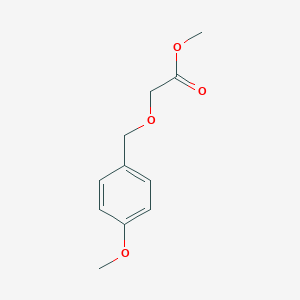


![2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B154010.png)

